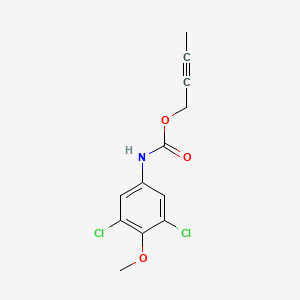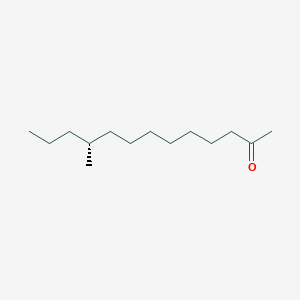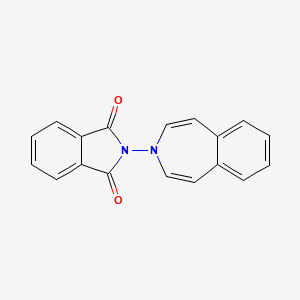
2-(3H-3-Benzazepin-3-yl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3H-3-Benzazepin-3-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzazepine ring fused to an isoindole-dione moiety. The presence of these two distinct structural units imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-3-Benzazepin-3-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route involves the condensation of a benzazepine derivative with an isoindole-dione precursor under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective raw materials, optimization of reaction parameters, and implementation of purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(3H-3-Benzazepin-3-yl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted products .
Aplicaciones Científicas De Investigación
2-(3H-3-Benzazepin-3-yl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3H-3-Benzazepin-3-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific context of its use, such as in therapeutic applications or biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(3H-3-Benzazepin-3-yl)-1H-isoindole-1,3(2H)-dione include:
- 3H-3-Benzazepin-3-yl)-ethanone
- N-[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the benzazepine and isoindole-dione moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
84648-95-3 |
|---|---|
Fórmula molecular |
C18H12N2O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
2-(3-benzazepin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H12N2O2/c21-17-15-7-3-4-8-16(15)18(22)20(17)19-11-9-13-5-1-2-6-14(13)10-12-19/h1-12H |
Clave InChI |
YHAZWJHBZPYYJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=CN(C=CC2=C1)N3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


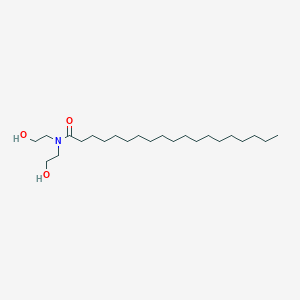
phosphanium bromide](/img/structure/B14411984.png)

![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
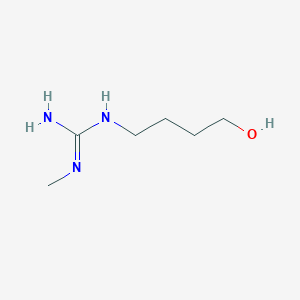
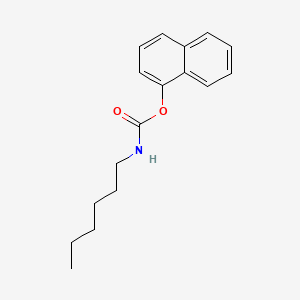

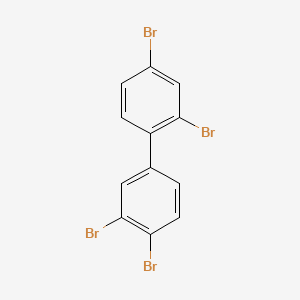
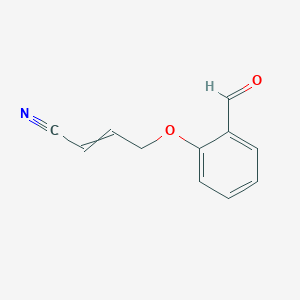
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
